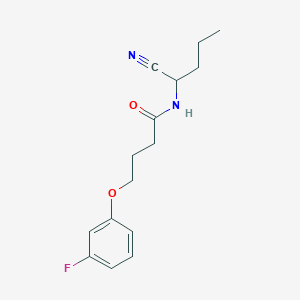
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide, also known as CFN-99529, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide exerts its effects through the inhibition of certain ion channels, including the voltage-gated sodium channels and the transient receptor potential channels. These channels play a crucial role in various physiological processes, including the transmission of nerve impulses and the regulation of cellular calcium levels. By inhibiting these channels, N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis. These effects have been observed in various cell lines and animal models, suggesting that N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide could have potential therapeutic benefits in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide is its specificity for certain ion channels, which allows for targeted modulation of physiological processes. However, one of the limitations of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide is its potential toxicity, which could limit its therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide. One area of interest is the development of more potent and selective inhibitors of ion channels, which could lead to the development of new treatments for various diseases. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide, which could inform the development of more effective and safer drug candidates.
Synthesemethoden
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide can be synthesized through a series of chemical reactions involving 4-(3-fluorophenoxy)butanoic acid and 1-cyanobutane. The synthesis process involves the use of various reagents and solvents, including N,N-dimethylformamide, triethylamine, and acetic anhydride. The final product is obtained through a purification process involving column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide has been shown to inhibit the activity of certain ion channels, which could lead to the development of new treatments for neurological disorders. In pharmacology, N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-2-5-13(11-17)18-15(19)8-4-9-20-14-7-3-6-12(16)10-14/h3,6-7,10,13H,2,4-5,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEJTSFVUVIWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCOC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

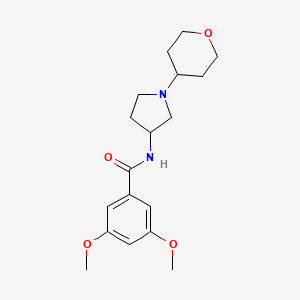
![3-(Trifluoromethyl)phenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2785235.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785236.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2785239.png)
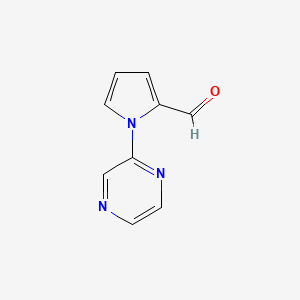

![N-cyclohexyl-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2785243.png)
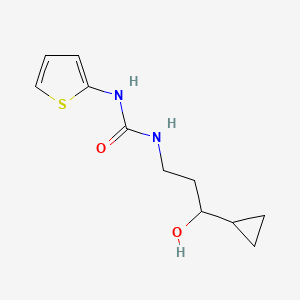
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2785250.png)
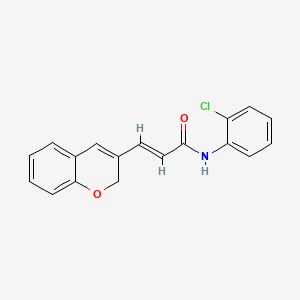
![N-(2-(dimethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785253.png)
![Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid](/img/structure/B2785254.png)
![(2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2785255.png)